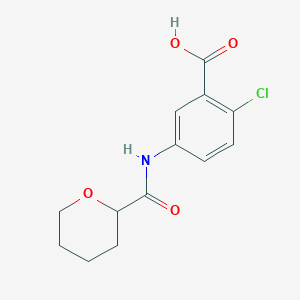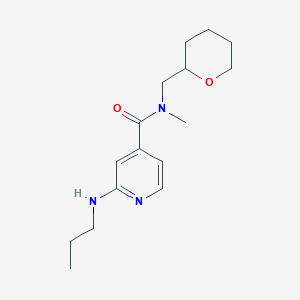
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs) and its potential therapeutic applications in treating metabolic disorders.
Mécanisme D'action
Clofibric acid activates PPARs by binding to their ligand-binding domain. This leads to a conformational change in the receptor, which allows it to bind to DNA and regulate gene expression. The genes regulated by PPARs are involved in various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation.
Biochemical and physiological effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. These include:
- Reduction in triglyceride and cholesterol levels
- Improvement in insulin sensitivity
- Reduction in inflammation
- Stimulation of fatty acid oxidation
- Regulation of glucose metabolism
- Modulation of immune response
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid in lab experiments is its ability to activate PPARs, which makes it a useful tool for studying the metabolic pathways regulated by these receptors. However, one limitation is that it can also activate other nuclear receptors, which can complicate the interpretation of results. Another limitation is that 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid is not specific to any one PPAR isoform, so it can activate all three isoforms (PPARα, PPARβ/δ, and PPARγ).
Orientations Futures
There are several future directions for research on 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid. Some possible areas of investigation include:
- Developing more specific PPAR activators that target individual isoforms
- Investigating the potential therapeutic applications of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid in treating metabolic disorders
- Studying the effects of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid on other metabolic pathways, such as autophagy and mitochondrial function
- Exploring the potential of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid as a tool for studying the role of PPARs in cancer and other diseases.
Conclusion:
In conclusion, 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid, or 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid, is a chemical compound that has a wide range of scientific research applications. It is a PPAR activator that has potential therapeutic applications in treating metabolic disorders. Its mechanism of action involves the regulation of gene expression in metabolic pathways, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many future directions for research on 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid that could lead to new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid involves the reaction of 2-chlorobenzoic acid with oxalyl chloride to form the acid chloride intermediate. This intermediate is then reacted with 2-oxazolidone to form the final product, 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid. The reaction mechanism involves the formation of an amide bond between the acid chloride and the oxazolidone ring.
Applications De Recherche Scientifique
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid is widely used in scientific research as a PPAR activator. PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. Activation of PPARs by 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid has been shown to reduce triglyceride and cholesterol levels, improve insulin sensitivity, and reduce inflammation. Clofibric acid has also been shown to have potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
2-chloro-5-(oxane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-10-5-4-8(7-9(10)13(17)18)15-12(16)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJRYLMAMQJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
